Woodtide
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Overview
Description
Woodtide is a synthetic peptide substrate specifically designed for the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family of kinases. The sequence of this compound is based on the phosphorylation site in the forkhead box protein O1 (FKHR) around the DYRK phosphorylation site . This compound is widely used in biochemical assays to study kinase activity and inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
Woodtide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows the same principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Woodtide primarily undergoes phosphorylation reactions catalyzed by kinases. It can also participate in other peptide-specific reactions such as hydrolysis and oxidation .
Common Reagents and Conditions
Phosphorylation: Kinases such as DYRK1A catalyze the phosphorylation of this compound.
Hydrolysis: Peptidases can hydrolyze this compound into smaller peptide fragments or individual amino acids.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize specific amino acid residues within this compound.
Major Products
Phosphorylated this compound: The primary product of the phosphorylation reaction.
Peptide Fragments: Resulting from hydrolysis reactions.
Oxidized Peptide: Formed when specific residues are oxidized.
Scientific Research Applications
Woodtide is extensively used in scientific research to study kinase activity and inhibition. Its applications span various fields, including:
Mechanism of Action
Woodtide acts as a substrate for DYRK kinases. The kinases phosphorylate specific serine/threonine residues within this compound. This phosphorylation event is crucial for studying the activity and regulation of DYRK kinases. The molecular targets include the phosphorylation sites within the peptide sequence, and the pathways involved are those related to kinase signaling .
Comparison with Similar Compounds
Similar Compounds
Peptide Substrates: Other synthetic peptides designed for kinase assays, such as those based on different phosphorylation sites.
Natural Substrates: Endogenous proteins and peptides that serve as substrates for DYRK kinases.
Uniqueness
Woodtide is unique due to its specific design based on the FKHR phosphorylation site, making it highly suitable for studying DYRK kinase activity. Its synthetic nature allows for precise control over its sequence and modifications, providing a consistent and reliable substrate for biochemical assays .
Properties
Molecular Formula |
C68H122N20O21S |
---|---|
Molecular Weight |
1587.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H122N20O21S/c1-9-36(5)52(85-59(100)41(18-12-14-27-70)78-55(96)39(71)17-11-13-26-69)64(105)83-46(33-89)56(97)76-32-50(93)77-40(19-15-28-75-68(73)74)57(98)82-45(31-35(3)4)61(102)84-47(34-90)66(107)88-29-16-20-48(88)62(103)86-53(37(6)10-2)63(104)80-43(25-30-110-8)60(101)87-54(38(7)91)65(106)79-42(22-24-51(94)95)58(99)81-44(67(108)109)21-23-49(72)92/h35-48,52-54,89-91H,9-34,69-71H2,1-8H3,(H2,72,92)(H,76,97)(H,77,93)(H,78,96)(H,79,106)(H,80,104)(H,81,99)(H,82,98)(H,83,105)(H,84,102)(H,85,100)(H,86,103)(H,87,101)(H,94,95)(H,108,109)(H4,73,74,75)/t36-,37-,38+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1 |
InChI Key |
OQAFCILWEALKPW-VVPQDLLDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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